5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine
Description
This fluorinated pyridine derivative features a hexafluoropropan-2-yloxy group at the 5-position and a trifluoromethyl group at the 2-position. Its molecular formula is C₉H₄F₉NO, with a molecular weight of 347.13 g/mol. The compound’s high fluorine content enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F9NO/c10-7(11,12)5-2-1-4(3-19-5)20-6(8(13,14)15)9(16,17)18/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAOISIJVKFFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141885 | |
| Record name | Pyridine, 2-(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707605-18-2 | |
| Record name | Pyridine, 2-(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707605-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a crucial intermediate for the synthesis of the target compound. It can be prepared by chlorination of 3-bromo-5-(trifluoromethyl)pyridin-2-ol using phosphorus oxychloride (POCl3) at elevated temperatures (~100 °C) for several hours, followed by aqueous work-up and chromatographic purification. This step yields the chlorinated pyridine intermediate in approximately 79% yield with characteristic NMR signals confirming structure.
The 1,1,1,3,3,3-hexafluoroisopropanol moiety (source of the hexafluoropropan-2-yloxy group) is introduced via nucleophilic substitution or electrochemical methods.
Electrochemical Synthesis Approach
A recent and efficient preparation method involves direct electrochemical cross-dehydrogenative coupling to install the 1,1,1,3,3,3-hexafluoroisopropoxy group onto the pyridine ring bearing the trifluoromethyl substituent:
Reaction Setup : The reaction mixture contains the pyridine substrate, cesium carbonate as base, and tetrabutylammonium tetrafluoroborate as electrolyte in a solvent mixture of dichloromethane and hexafluoroisopropanol (5:1 ratio).
Electrolysis Conditions : Electrolysis is conducted at a constant voltage of 3.5 V using a graphite plate anode and a platinum cathode at room temperature under air atmosphere.
Reaction Time : Approximately 2 hours.
Outcome : This method enables the formation of the 5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine with good efficiency and selectivity, avoiding the need for pre-functionalized reagents or harsh conditions.
Conventional Synthetic Routes
Alternative classical synthetic routes involve:
Nucleophilic aromatic substitution (SNAr) : Starting from 3-bromo-2-chloro-5-(trifluoromethyl)pyridine, the chlorine atom at the 2-position is displaced by the hexafluoroisopropoxy nucleophile under basic conditions (e.g., cesium carbonate) in polar aprotic solvents. This method requires elevated temperatures and longer reaction times but is well-established for introducing alkoxy groups onto activated pyridines.
Stepwise functionalization : The trifluoromethyl group is introduced first via electrophilic trifluoromethylation or by using trifluoromethyl-substituted pyridine precursors. Subsequently, the hexafluoroisopropoxy group is installed by substitution or coupling reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrochemical Cross-Coupling | Cs2CO3, Bu4NBF4, DCM:HFIP (5:1), 3.5 V, r.t., air | 2 hours | Moderate to High (not specified) | Mild conditions, green chemistry | Requires electrochemical setup |
| SNAr Substitution | Cs2CO3, hexafluoroisopropanol, elevated temperature | Several hours | Moderate (typical yields ~70-80%) | Straightforward, scalable | Higher temperature, longer time |
| Chlorination of Pyridin-2-ol | POCl3, 100 °C, 5 hours | 5 hours | ~79% | High yield intermediate preparation | Harsh reagent, requires careful handling |
Detailed Research Findings
Electrochemical Method : The electrochemical approach reported by Kong et al. (2025) demonstrates a green and efficient synthetic route to fluorinated pyridines functionalized with hexafluoroisopropoxy groups. The method avoids the use of metal catalysts and harsh reagents, operating under mild conditions with good functional group tolerance. Cyclic voltammetry studies confirmed the redox behavior facilitating coupling, and product characterization was verified by NMR and mass spectrometry.
Chlorination Step : The preparation of 3-bromo-2-chloro-5-(trifluoromethyl)pyridine via POCl3 chlorination is a well-documented step providing a versatile intermediate for further nucleophilic substitution reactions. The reaction proceeds smoothly with good yield and purity, confirmed by 1H NMR analysis.
Nucleophilic Substitution : The SNAr reaction to introduce the hexafluoroisopropoxy group relies on the electron-withdrawing trifluoromethyl substituent to activate the pyridine ring towards nucleophilic attack. Bases such as cesium carbonate facilitate deprotonation of hexafluoroisopropanol to generate the nucleophile. The reaction typically requires heating and prolonged reaction times to achieve completion.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Addition Reactions: Where atoms or groups are added to the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids or bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and pressures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions could produce oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine is used as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, fluorinated compounds are often used in drug development due to their stability and ability to interact with biological molecules. This compound could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry
Industrially, fluorinated compounds are used in the production of high-performance materials, such as polymers and coatings. This compound could be utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, depending on the conditions. In biological systems, it could interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analog: 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
- Molecular Formula: C₈H₄BrF₆NO
- Molecular Weight : 324.03 g/mol
- Key Differences: Bromine substituent at the 2-position instead of trifluoromethyl. Commercial availability (Catalog #104905) suggests synthetic accessibility .
Positional Isomer: 5-Fluoro-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
Pharmacologically Active Analogs: UDO and UDD
- Structures: UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone. UDD: N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
- Key Differences: Both contain trifluoromethyl groups but with additional chlorophenyl and piperazinyl moieties. Demonstrated efficacy against Trypanosoma cruzi via CYP51 inhibition, highlighting the role of trifluoromethyl groups in bioactivity .
Physicochemical and Commercial Comparisons
Substituent Effects on Properties
Biological Activity
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of multiple fluorine atoms in its structure enhances lipophilicity and may influence its interaction with biological targets.
- Molecular Formula : C11H8F6N
- Molecular Weight : 305.18 g/mol
- CAS Number : 344872-39-5
- LogP : 3.58280 (indicating moderate lipophilicity)
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential areas of activity:
Antimicrobial Activity
A study evaluated various fluorinated compounds for their antimicrobial properties against several bacterial strains. The results indicated that compounds with trifluoromethyl and hexafluoropropyl substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. Specifically, the presence of trifluoromethyl groups was associated with improved potency in inhibiting bacterial growth (MIC values as low as 0.25 µg/mL) .
Cytotoxicity Studies
In vitro cytotoxicity assays demonstrated that certain derivatives of fluorinated pyridines, including those structurally similar to this compound, showed selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of derivatives were tested against S. aureus ATCC 29213. The compound demonstrated a significant reduction in bacterial viability at concentrations around 0.5 µg/mL when compared to controls . -
Cytotoxicity Against Tumor Cell Lines :
Research involving the evaluation of cell viability across different tumor cell lines indicated that certain fluorinated pyridine derivatives showed promising results in reducing cell proliferation rates significantly compared to untreated controls .
Data Table: Biological Activities
Mechanistic Insights
The mechanism of action for fluorinated compounds like this compound is hypothesized to involve disruption of membrane integrity in bacteria and interference with cellular signaling pathways in cancer cells. The presence of multiple electronegative fluorine atoms may enhance binding affinity to specific biological targets such as enzymes or receptors involved in cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the hexafluoropropan-2-yloxy group into pyridine derivatives?
- Methodology : The hexafluoropropan-2-yloxy group is typically introduced via nucleophilic substitution or cross-coupling reactions. For example, hypervalent iodine-catalyzed oxidative coupling in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) solvent achieves high regioselectivity under mild, metal-free conditions . Alternatively, trifluoromethylation agents (e.g., trifluoromethyl iodide) can be used with pyridine precursors under basic conditions .
- Key Considerations : Reactivity of the pyridine ring and steric hindrance from substituents (e.g., trifluoromethyl) may necessitate elevated temperatures or catalytic systems.
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the pyridine ring’s electronic properties and reactivity?
- Methodology : Computational studies (DFT calculations) and spectroscopic analyses (NMR, IR) quantify electron density redistribution. The trifluoromethyl group significantly lowers the LUMO energy, enhancing electrophilic substitution at the 3- and 5-positions .
- Experimental Validation : Compare reaction rates of trifluoromethylpyridine derivatives with non-fluorinated analogs in SNAr or Suzuki-Miyaura couplings .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- NMR : NMR identifies fluorine environments, while and NMR confirm regiochemistry .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles influenced by fluorinated groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can competing side reactions (e.g., dehalogenation or ring-opening) be minimized during trifluoromethylation?
- Methodology :
- Solvent Optimization : HFIP enhances reaction efficiency by stabilizing cationic intermediates and reducing byproduct formation .
- Catalyst Design : Palladium or nickel catalysts with electron-deficient ligands suppress undesired pathways in cross-coupling reactions .
- Case Study : In the synthesis of 2-aryl-5-(trifluoromethyl)pyridines, silica gel chromatography (petroleum ether/EtOAc) achieves >90% purity by removing halogenated byproducts .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets like monoacylglycerol lipase (MAGL), where the hexafluoropropan-2-yl group enhances hydrophobic binding .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments, accounting for fluorine’s desolvation effects .
Q. How does the compound’s metabolic stability compare to non-fluorinated analogs in pharmacokinetic studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- CYP450 Inhibition Screening : Fluorinated groups often reduce metabolism by cytochrome P450 enzymes, enhancing half-life .
- Data Interpretation : Correlate metabolic stability with logP values (measured via HPLC) to optimize lipophilicity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of racemic mixtures .
- Asymmetric Catalysis : Employ Ru or Rh catalysts for enantioselective hydrogenation of intermediate alkenes .
- Case Study : Pilot-scale reactions (1–10 L) require rigorous control of temperature and stirring rates to avoid racemization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
